molecular formula C10H5BrF6O B3230233 1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone CAS No. 129622-97-5

1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone

Cat. No.: B3230233
CAS No.: 129622-97-5
M. Wt: 335.04 g/mol
InChI Key: NTOQHVLDMIFOLZ-UHFFFAOYSA-N
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Description

1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone is an organic compound characterized by the presence of trifluoromethyl groups and a bromoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone typically involves the bromination of 1-(3,4-Bis(trifluoromethyl)phenyl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, particularly those containing trifluoromethyl groups which are known to enhance bioavailability and metabolic stability.

    Industry: Utilized in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Difluorophenyl)-2-bromoethanone
  • 1-(3,4-Dichlorophenyl)-2-bromoethanone
  • 1-(3,4-Dimethylphenyl)-2-bromoethanone

Uniqueness

1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various applications.

Properties

IUPAC Name

1-[3,4-bis(trifluoromethyl)phenyl]-2-bromoethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF6O/c11-4-8(18)5-1-2-6(9(12,13)14)7(3-5)10(15,16)17/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOQHVLDMIFOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601228192
Record name 1-[3,4-Bis(trifluoromethyl)phenyl]-2-bromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129622-97-5
Record name 1-[3,4-Bis(trifluoromethyl)phenyl]-2-bromoethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129622-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3,4-Bis(trifluoromethyl)phenyl]-2-bromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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